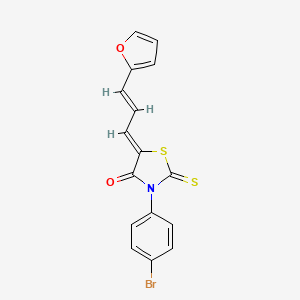
2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Its full chemical name is quite a mouthful, so let’s break it down.
- The core structure consists of two pyrimidine rings (6-methylpyrimidine-2,4-diyl) connected by a central linker (bis(sulfanediyl)) and flanked by two 1-(4-methylpiperazin-1-yl)ethanone groups.
- It’s worth noting that this compound has potential applications in various fields due to its intriguing structure.
Preparation Methods
- Synthesis of this compound involves several steps. One common approach is to start with commercially available precursors.
- The synthetic route typically includes coupling reactions, such as amide bond formation, followed by sulfide formation to introduce the sulfanediyl groups.
- Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents on the pyrimidine rings can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution.
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
Medicine: Investigated for potential drug development due to its unique structure. It could target specific receptors or enzymes.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological macromolecules (proteins, nucleic acids).
Industry: Could serve as a precursor for specialty chemicals.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular components.
- Molecular targets could include receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include those with pyrimidine cores and sulfanediyl linkers.
- Uniqueness lies in the combination of the pyrimidine scaffold and the piperazinyl ethanone groups.
- Dai, F., He, H., Gao, D., Ye, F., Qiu, X., & Sun, D. (2009). Construction of copper metal–organic systems based on paddlewheel SBU through altering the substituent positions of new flexible carboxylate ligands. CrystEngComm, 11. Link
- Famotidine EP Impurity B (Dimaleate salt). SynZeal. Link
- Crystal structure of 2,2′-((pyridine-2,6-diylbis(methylene))bis(sulfanediyl))bis(4,5-dihydro-1H-imidazol-3-ium) dication. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
- Ha, K. (2013). Crystal structure of 2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol), C20H14Br2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
Properties
Molecular Formula |
C19H30N6O2S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H30N6O2S2/c1-15-12-16(28-13-17(26)24-8-4-22(2)5-9-24)21-19(20-15)29-14-18(27)25-10-6-23(3)7-11-25/h12H,4-11,13-14H2,1-3H3 |
InChI Key |
NEALDHRJMVCKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCN(CC2)C)SCC(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)

![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)

![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)
![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)
